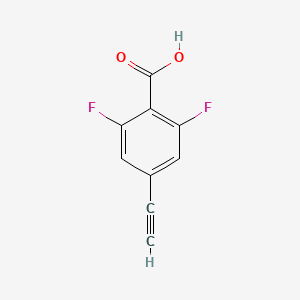

4-Ethynyl-2,6-difluorobenzoic acid

Description

4-Ethynyl-2,6-difluorobenzoic acid is a fluorinated benzoic acid derivative characterized by an ethynyl group (-C≡CH) at the 4-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₉H₅F₂O₂, with a molecular weight of 195.14 g/mol.

Properties

IUPAC Name |

4-ethynyl-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h1,3-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTTYPJHUWJGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2,6-difluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

Deprotection: If ethynyltrimethylsilane is used, the resulting product will be a protected ethynyl compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.

Coupling Reactions: The ethynyl group can also engage in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Often used alongside palladium in Sonogashira couplings.

Fluoride Sources: Used for deprotection of ethynyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the ethynyl group would yield a difluorobenzoic acid derivative with an alkene or alkane substituent.

Scientific Research Applications

4-Ethynyl-2,6-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: Its derivatives may be explored for potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.

Industry: It may be used in the development of new materials with specific chemical or physical properties

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-difluorobenzoic acid depends on its specific application. In general, the ethynyl group can act as a reactive site for further chemical modifications, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key difluorobenzoic acid derivatives, highlighting substituent effects:

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Ethynyl vs. Cyano Groups: The ethynyl group is a stronger electron-withdrawing group (EWG) than cyano due to its sp-hybridized carbon, which increases acidity (lower pKa) and reactivity in click chemistry or Sonogashira coupling. In contrast, cyano-substituted analogs exhibit higher polarity, influencing solubility in polar solvents .

- Allyloxy vs. n-Butoxy : Allyloxy derivatives (e.g., 4-allyloxy-2,6-difluorobenzoic acid) show enhanced mesomorphic properties due to the π-bond in the allyl group, enabling liquid crystal phase transitions. n-Butoxy analogs lack this feature but offer better thermal stability (mp 112–115°C) .

Thermal and Physical Properties

- Melting points vary significantly with substituent bulkiness. For instance, 4-n-butoxy-2,6-difluorobenzoic acid (mp 112–115°C) has a higher melting point than allyloxy derivatives due to increased van der Waals interactions in the alkyl chain .

Biological Activity

4-Ethynyl-2,6-difluorobenzoic acid is a compound of increasing interest in pharmacological research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an ethynyl group attached to a benzoic acid moiety that is further substituted with two fluorine atoms at the 2 and 6 positions. This structural configuration is believed to enhance its reactivity and biological activity.

Molecular Characteristics

- Molecular Formula : C9H6F2O2

- Molecular Weight : 182.14 g/mol

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, which may influence membrane permeability.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms is known to enhance binding affinity to various receptors and enzymes, potentially increasing the compound's therapeutic efficacy.

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Receptor Binding : The compound has demonstrated binding affinity to various receptors, which is crucial for its pharmacological effects.

Case Study 1: Interaction with Cancer Cell Lines

A recent study investigated the effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Caspase activation |

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-α | 120 | 60 |

| IL-1β | 100 | 50 |

Absorption and Distribution

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its lipophilicity. Studies indicate that it can cross cellular membranes effectively.

Toxicological Profile

Preliminary toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity. However, further studies are necessary to fully understand its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.